Conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one
Conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one
An In-Depth Technical Guide to the Conformational Analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in contemporary medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1][2] The 6-Oxa-1-azaspiro[3.4]octan-2-one core, which integrates a β-lactam with a tetrahydrofuran ring, represents a novel and intriguing chemotype. A comprehensive understanding of its conformational landscape is critical for harnessing its full potential in drug design. This guide provides a robust framework for the conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one, delineating a synergistic approach that combines computational modeling with advanced spectroscopic techniques. As a prospective analysis, this document is intended to be a foundational resource for researchers venturing into the study of this and related spirocyclic systems.
Introduction: The Significance of Spirocyclic Lactams
The conformational rigidity inherent in spirocyclic systems provides a powerful tool for medicinal chemists to constrain the presentation of pharmacophoric elements in three-dimensional space.[1] This can lead to improved binding affinity, enhanced selectivity, and more favorable pharmacokinetic profiles. The fusion of a β-lactam ring, a privileged structure in antibiotic chemistry, with a tetrahydrofuran moiety in 6-Oxa-1-azaspiro[3.4]octan-2-one introduces specific stereoelectronic features that are expected to govern its bioactivity. The central objective of this guide is to detail a comprehensive workflow for elucidating the conformational preferences and dynamic behavior of this molecule, thereby providing a blueprint for its rational derivatization in drug discovery programs.
Theoretical Framework: Conformational Degrees of Freedom
The conformational landscape of 6-Oxa-1-azaspiro[3.4]octan-2-one is primarily defined by the interplay between the puckering of the five-membered tetrahydrofuran ring and the inherent strain of the four-membered β-lactam ring. The tetrahydrofuran ring is known to adopt non-planar conformations, typically envelope (E) or twist (T) forms, to alleviate torsional strain. The spiro fusion introduces significant constraints, and the preferred pucker of the tetrahydrofuran ring will be strongly coupled to the overall molecular geometry. The β-lactam ring is expected to be nearly planar, but slight deviations can occur. The key conformational questions to be addressed are:
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What are the preferred puckering modes of the tetrahydrofuran ring?
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What is the energetic barrier to interconversion between these conformers?
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How does the spiro fusion influence the geometry of the β-lactam ring?
Computational Conformational Analysis: A Predictive Protocol
Computational modeling is an indispensable tool for predicting the stable conformers and the energetic landscape of a molecule before embarking on experimental work.[3] High-level ab initio methods have been successfully used to predict the conformations of similar spiro β-lactams.[4]
Methodology
A multi-step computational protocol is recommended to ensure a thorough exploration of the conformational space.
Step 1: Initial 3D Structure Generation The starting point for any computational analysis is the generation of a reasonable initial 3D structure. This can be accomplished using standard molecular building software (e.g., Avogadro, ChemDraw 3D).
Step 2: Molecular Mechanics (MM) Conformational Search A broad conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) should be performed to identify a set of low-energy conformers. This step is computationally inexpensive and allows for the exploration of a wide range of possible geometries.
Step 3: Quantum Mechanics (QM) Geometry Optimization The low-energy conformers identified in the MM search should be subjected to geometry optimization using a more accurate quantum mechanics method. Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set (e.g., 6-31G*) provides a good balance of accuracy and computational cost for molecules of this size.
Step 4: Vibrational Frequency Analysis Frequency calculations must be performed on all optimized geometries to characterize them as true minima (no imaginary frequencies) or transition states (one imaginary frequency). This step is crucial for validating the nature of the stationary points on the potential energy surface.
Step 5: Calculation of Thermochemical Properties From the frequency calculations, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated to determine the relative populations of the conformers at a given temperature.
Data Presentation
The results of the computational analysis should be summarized for clarity.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Predicted Dipole Moment (D) |
| A | 0.00 | C1-O-C4-C5: value | value |
| B | value | C1-O-C4-C5: value | value |
| C | value | C1-O-C4-C5: value | value |
Table 1: Predicted properties of the stable conformers of 6-Oxa-1-azaspiro[3.4]octan-2-one.
Caption: A simplified potential energy surface diagram illustrating the relationship between two conformers and the transition state connecting them.
Proposed Synthesis and Spectroscopic Characterization
Experimental validation of the computational predictions requires the synthesis and characterization of 6-Oxa-1-azaspiro[3.4]octan-2-one. A plausible synthetic route could involve a Staudinger [2+2] cycloaddition, a well-established method for the synthesis of β-lactams.[5]
Synthetic Protocol
A proposed synthesis is outlined below:
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Formation of an Imine: Reaction of a suitable tetrahydrofuran-derived ketone with an amine to form the corresponding imine.
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Staudinger Cycloaddition: [2+2] cycloaddition of the imine with a suitable ketene to form the spiro-β-lactam ring system.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic methods.[6]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the protons on the tetrahydrofuran and β-lactam rings. Coupling constants will be indicative of the dihedral angles. |
| ¹³C NMR | A signal for the β-lactam carbonyl carbon (around 170 ppm), a spiro-carbon signal, and signals for the methylene carbons of both rings. |
| FT-IR | A strong absorption band for the β-lactam carbonyl group (C=O) around 1760 cm⁻¹. |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
Table 2: Expected spectroscopic data for the characterization of 6-Oxa-1-azaspiro[3.4]octan-2-one.
Experimental Conformational Analysis: An NMR-Based Protocol
NMR spectroscopy is the most powerful experimental technique for studying the conformation and dynamics of molecules in solution.[7] A combination of 1D and 2D NMR experiments can provide detailed insights into the conformational preferences of 6-Oxa-1-azaspiro[3.4]octan-2-one.
Methodology
Step 1: Sample Preparation A solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) is prepared at a concentration of approximately 5-10 mg/mL.
Step 2: 1D ¹H NMR Analysis A high-resolution 1D ¹H NMR spectrum is acquired. The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are carefully analyzed. The Karplus equation can be used to correlate the observed ³JHH values with the corresponding dihedral angles, providing information about the ring pucker.
Step 3: 2D NMR Experiments
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COSY (Correlation Spectroscopy): To establish the connectivity of the proton spin systems.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities between protons. The presence of NOE/ROE cross-peaks between specific protons provides direct evidence for their spatial closeness, which can be used to differentiate between possible conformers.
Step 4: Variable Temperature (VT) NMR If the initial NMR spectra suggest the presence of multiple conformers in dynamic equilibrium, variable temperature NMR experiments should be performed. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals from different conformers. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion process.[8]
Caption: Workflow for the experimental conformational analysis using NMR spectroscopy.
Conclusion
The conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one requires a synergistic application of computational and experimental methods. The protocols outlined in this guide provide a comprehensive framework for researchers to elucidate the static and dynamic conformational properties of this novel spirocyclic lactam. A thorough understanding of its conformational landscape will be instrumental in guiding the design of new derivatives with potentially valuable biological activities, underscoring the importance of such fundamental studies in modern drug discovery.
References
-
De la Hoz, A., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6436-6443. [Link]
-
Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]
-
Fernández, M. M., et al. (2002). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]
-
Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]
-
Fernández, M. M., et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]
-
ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]
-
Chertkov, A. V., Pokrovsky, O. I., Shestakova, A. K., & Chertkov, V. A. (2022). CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds, 58(9), 637-643. [Link]
-
ResearchGate. (n.d.). (A) 3D conformation and (B) 2D conformation of spirocyclic‐β‐lactam 9 docked in E. coli 24kda (PDB:1KZN). [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. auremn.org.br [auremn.org.br]
- 8. cdnsciencepub.com [cdnsciencepub.com]
